molecular formula C10H8FNO3 B8409375 2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid

2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid

Cat. No. B8409375
M. Wt: 209.17 g/mol
InChI Key: BLISLGUQDYEITB-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

6-Fluoro-5-methoxy-indan-1,2-dione 2-oxime (3.9 g) was added to a solution of 36.4 ml 8% NaOH, and the mixture was heated to 50° C. Then p-Toluenesulfonyl chloride (4.62 g) was added in portions to the mixture, and the mixture was heated at 80° C. for 15 min. After cooled to room temperature, the precipitate was removed from the mixture. The filtrate was acidified with concentrated HCl to PH=3-4 and the precipitate was collected and dried to give product as colorless solid (3.5 g, 90% yield). LC-MS: m/e 208 (M−1)
Name
6-Fluoro-5-methoxy-indan-1,2-dione 2-oxime
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
36.4 mL
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[N:12]O)[C:8]2=[O:11])=[CH:4][C:3]=1[O:14][CH3:15].[OH-].[Na+].C1(C)C=CC(S(Cl)(=O)=[O:25])=CC=1>>[C:7]([CH2:6][C:5]1[CH:4]=[C:3]([O:14][CH3:15])[C:2]([F:1])=[CH:10][C:9]=1[C:8]([OH:11])=[O:25])#[N:12] |f:1.2|

Inputs

Step One
Name
6-Fluoro-5-methoxy-indan-1,2-dione 2-oxime
Quantity
3.9 g
Type
reactant
Smiles
FC1=C(C=C2CC(C(C2=C1)=O)=NO)OC
Name
Quantity
36.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
4.62 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate was removed from the mixture
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=C(C(=O)O)C=C(C(=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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